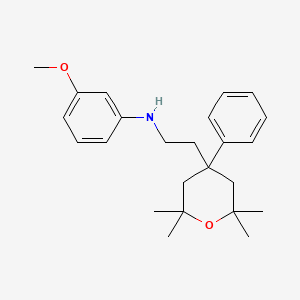
Icmt-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icmt-IN-1, also known as compound 75, is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). This compound has shown significant activity with an IC50 value of 0.0013 micromolar. This compound promotes dose-dependent cytoplasmic accumulation of ICMT in HCT-116 cells and effectively inhibits the proliferation of various cancer cell lines that express K-Ras and N-Ras .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Icmt-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques, often involving batch or continuous flow reactors. The process is optimized for yield, purity, and cost-effectiveness. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Icmt-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Icmt-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of isoprenylcysteine carboxyl methyltransferase and its effects on various biochemical pathways.
Biology: Employed in cell biology research to investigate the role of ICMT in cellular processes and its impact on cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for targeting cancers that express K-Ras and N-Ras mutations. .
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development
Wirkmechanismus
Icmt-IN-1 exerts its effects by inhibiting the enzyme isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the post-translational modification of proteins that contain C-terminal CaaX motifs. The inhibition of ICMT by this compound leads to the accumulation of unmethylated proteins in the cytoplasm, disrupting their proper localization and function. This mechanism is particularly effective in cancer cells that rely on ICMT for the activation of oncogenic proteins such as K-Ras and N-Ras .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cysmethynil: Another potent ICMT inhibitor with a similar mechanism of action. .
Compound D2-1: Exhibits more effective ICMT inhibitory activity than cysmethynil, with an IC50 value of 1 micromolar.
Other Indole-Based Inhibitors: Various indole-based small-molecular ICMT inhibitors have been discovered through high-throughput screening.
Uniqueness
Icmt-IN-1 stands out due to its exceptionally low IC50 value, indicating high potency. Its ability to effectively inhibit the proliferation of cancer cell lines expressing K-Ras and N-Ras mutations makes it a valuable tool in cancer research and drug development .
Eigenschaften
Molekularformel |
C24H33NO2 |
|---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
3-methoxy-N-[2-(2,2,6,6-tetramethyl-4-phenyloxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C24H33NO2/c1-22(2)17-24(18-23(3,4)27-22,19-10-7-6-8-11-19)14-15-25-20-12-9-13-21(16-20)26-5/h6-13,16,25H,14-15,17-18H2,1-5H3 |
InChI-Schlüssel |
AGLCGCXQQDBYKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(O1)(C)C)(CCNC2=CC(=CC=C2)OC)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


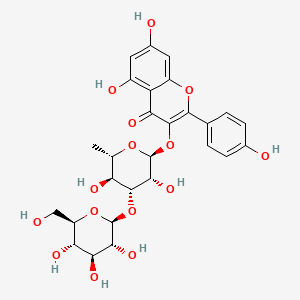
![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
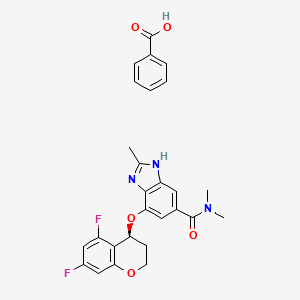
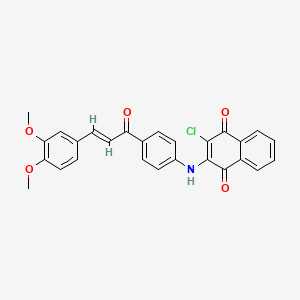
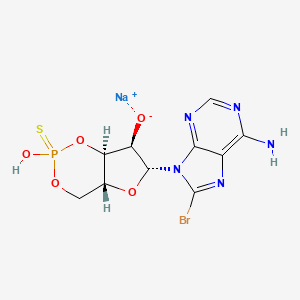
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
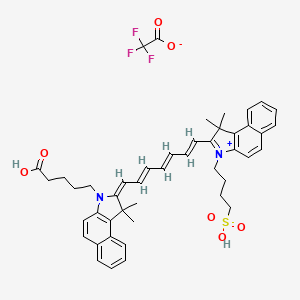
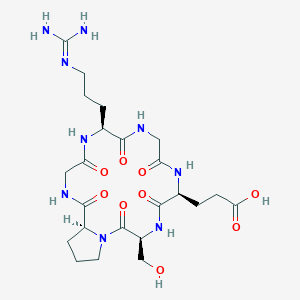
![2-amino-1-[6-[2-amino-5-(3-methylpyridin-4-yl)-1H-imidazol-4-yl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methylpropan-1-one](/img/structure/B12385066.png)
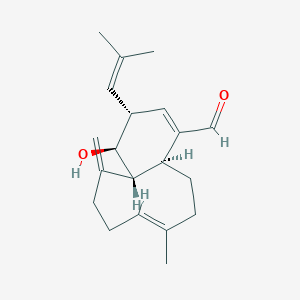
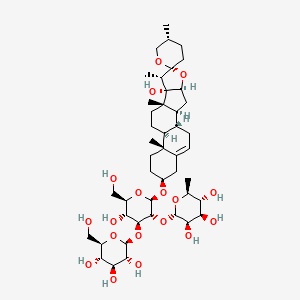
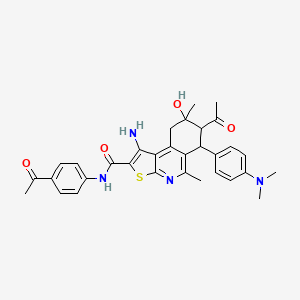
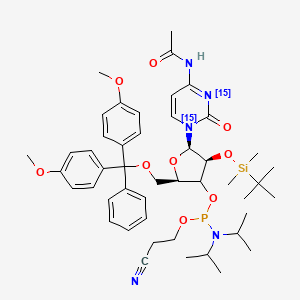
![2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)
